N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C22H19N5O4 and its molecular weight is 417.425. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Heterocyclic Compounds in Medicinal Chemistry
Heterocyclic compounds, including those with structures similar to the specified compound, play a significant role in medicinal chemistry. Such compounds are crucial for developing new therapeutic agents due to their diverse biological activities. For instance, heterocyclic compounds derived from furan, pyrrole, pyridine, and indole have been extensively studied for their potential in treating various diseases, including cancer, infectious diseases, and neurological disorders (Hamed et al., 2020). These compounds' ability to interact with biological targets makes them valuable scaffolds in drug design and discovery.
Antimicrobial and Antifungal Applications
Several studies have highlighted the antimicrobial and antifungal activities of heterocyclic compounds. For example, novel chitosan Schiff bases derived from heterocyclic moieties have shown promising biological activity against a range of gram-negative and gram-positive bacteria, as well as fungi (A. Hamed et al., 2020). Such findings suggest that compounds with similar heterocyclic structures could be explored for their antimicrobial properties, contributing to the development of new antimicrobial agents.
Potential in Anticancer Research
Heterocyclic compounds have also been investigated for their potential anticancer properties. The design and synthesis of heterocyclic compounds, including those containing furan and pyridine rings, have led to the identification of molecules with significant antimitotic activity. These compounds have been tested across various cancer cell lines, indicating their potential as leads in anticancer drug development (Galayev et al., 2015).
作用機序
Target of Action
The primary target of VU0648553-1 is CapZβ , a protein involved in the dynamics of focal adhesions . CapZβ plays a crucial role in the migration and metastasis of cancer cells .
Mode of Action
VU0648553-1 interacts with CapZβ, inhibiting the recycling and degradation of integrins . This interaction compromises the assembly-disassembly dynamics of focal adhesions, thereby inhibiting the migration and invasion of various cancer cells .
Biochemical Pathways
VU0648553-1 affects the endosomal trafficking pathway . By targeting CapZβ, it inhibits endosomal trafficking, which has been implicated in tumor metastasis .
Result of Action
The molecular and cellular effects of VU0648553-1’s action include significant inhibition of colony formation, migration, and invasion of various cancer cells in vitro . In various experimental or transgenic mouse models, VU0648553-1 significantly suppresses the metastasis and/or tumor growth of breast cancer or melanoma .
特性
IUPAC Name |
N-[4-(furan-2-yl)-1-methyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O4/c1-11-17(12-6-3-4-7-14(12)23-11)19(29)22(30)25-20-18-13(15-8-5-9-31-15)10-16(28)24-21(18)27(2)26-20/h3-9,13,23H,10H2,1-2H3,(H,24,28)(H,25,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNNTWLIYYLHGJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NC3=NN(C4=C3C(CC(=O)N4)C5=CC=CO5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。